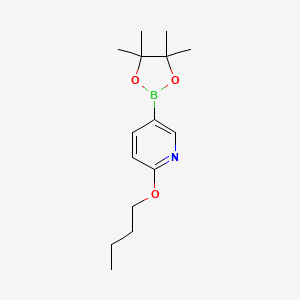

2-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Structural Analysis and Chemical Reactivity

The first reported structure of a pyridin-2-ylboron derivative showcases differences in orientation and bond angles compared to its regioisomer, influencing chemical reactivity. These structural characteristics, analyzed through crystallographic data and ab initio calculations, highlight the compound's potential in synthetic chemistry, particularly in relation to its stability and reaction pathways (Sopková-de Oliveira Santos et al., 2003).

Advanced Material Synthesis

Research into boric acid ester intermediates demonstrates the application of 2-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in developing materials with novel properties. The synthesis and crystallographic analysis of these compounds provide insights into their physicochemical characteristics, offering avenues for the development of new materials (Huang et al., 2021).

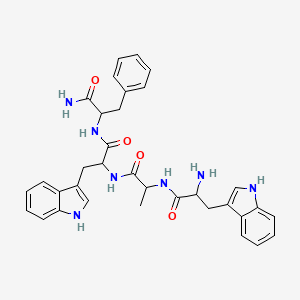

Drug Synthesis Intermediate

An intermediate crucial for biologically active compounds, such as crizotinib, showcases the utility of this compound in pharmaceutical synthesis. The methodical approach to its synthesis, structural confirmation, and yield optimization speaks to its significance in the drug development process (Kong et al., 2016).

Coordination Polymers and Catalysis

The use of 2-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in the formation of coordination polymers highlights its role in materials science, particularly in creating structures with specific lattice topologies and potentially unique properties. Such applications underscore the versatility of this compound beyond traditional organic synthesis (Al-Fayaad et al., 2020).

Electrophilic Borylation Techniques

Palladium-catalyzed borylation techniques employing this compound underline its importance in creating arene derivatives, further expanding its utility in synthetic organic chemistry. This approach allows for the introduction of boryl groups into aryl bromides, offering a pathway for synthesizing boronic esters with potential applications in cross-coupling reactions (Takagi & Yamakawa, 2013).

Propriétés

IUPAC Name |

2-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO3/c1-6-7-10-18-13-9-8-12(11-17-13)16-19-14(2,3)15(4,5)20-16/h8-9,11H,6-7,10H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUZZDNBWJNSIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694415 |

Source

|

| Record name | 2-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

CAS RN |

1310404-88-6 |

Source

|

| Record name | 2-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2,6-Dibromo-4-(propan-2-yl)phenoxy]methyl}oxirane](/img/structure/B566607.png)

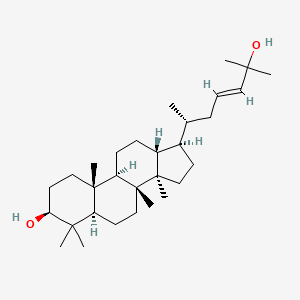

![(4aR,5S,8aR)-5-[2-[(1S,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-6-oxo-1,3,4,4a,7,8-hexahydronaphthalen-1-yl]ethyl]-1,1,4a,6-tetramethyl-4,5,8,8a-tetrahydro-3H-naphthalen-2-one](/img/structure/B566613.png)

![Sodium;2-[2-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane;prop-2-enoate](/img/structure/B566617.png)

![7-(Methoxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B566619.png)

![7-Methyl-1-oxa-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B566623.png)